molecular formula C12H21NO5S B2555555 Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 220598-36-7

Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B2555555
CAS RN: 220598-36-7
M. Wt: 291.36
InChI Key: SFAGWQPBNNQUJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with the molecular formula C12H23NO5S . It has a molecular weight of 293.38 . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that tert-butyl groups are often introduced into molecules via tert-butylation reactions . For instance, aromatic hydrocarbons can be tert-butylated with tert-butyl chloride in the presence of AlCl3-tert-butylanisole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(6-8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 293.38 .

Scientific Research Applications

Efficient Synthesis Routes

Research has been directed towards developing efficient, scalable synthetic routes for related azabicyclic compounds. For instance, Maton et al. (2010) describe an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, achieving significant improvements over original routes by using an innovative approach that starts from commercially available chiral lactone, with a key step being an elegant epimerization/hydrolysis of the undesired diastereoisomer to avoid tedious purification (Maton et al., 2010).

Synthesis of Piperidine Derivatives

Moskalenko and Boev (2014) explored the intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, leading to the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, demonstrating the compound's versatility in forming complex heterocyclic structures (Moskalenko & Boev, 2014).

Conformationally Constrained β-Amino Acid Precursors

Krow et al. (2016) reported on the regioselective introduction and transformation of substituents at the C1 carbon of a similar azabicycle, highlighting its potential as a precursor to conformationally constrained β-amino acids. These findings underscore the utility of such compounds in the synthesis of oligomers with defined secondary structures, contributing to advancements in peptidomimetic and medicinal chemistry (Krow et al., 2016).

Molecular Structure Characterization

Another dimension of research focuses on the detailed molecular structure analysis of related compounds. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized it using NMR spectroscopy and high-resolution mass spectrometry, with its structure determined via single crystal X-ray diffraction. This research contributes to the fundamental understanding of the molecular architecture and potential reactivity of such compounds (Moriguchi et al., 2014).

Application in Synthesis of Complex Molecules

Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, showcasing the utility of related compounds as scaffolds for the preparation of substituted piperidines. This process highlights the adaptability of such azabicyclic compounds in synthesizing structurally diverse and complex molecules (Harmsen et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .

properties

IUPAC Name

tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-11(2,3)18-10(14)13-7-12(5-9(13)6-12)8-17-19(4,15)16/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAGWQPBNNQUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

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